Bocaminooxy PFP acetate

Description

Properties

IUPAC Name |

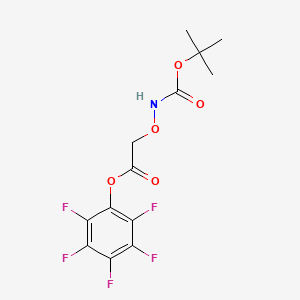

(2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F5NO5/c1-13(2,3)24-12(21)19-22-4-5(20)23-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHQSOVKJGGBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Aminooxyacetic Acid

The synthesis begins with the Boc protection of aminooxyacetic acid. Di-tert-butyl dicarbonate (Boc anhydride) is employed under mildly basic conditions, typically in a biphasic solvent system such as dioxane-water or dimethylformamide (DMF)-water. The reaction proceeds via nucleophilic attack of the aminooxy group on the electrophilic carbonyl of Boc anhydride, forming a stable carbamate linkage. pH control (8–9) is critical to deprotonate the aminooxy group while avoiding hydrolysis of the Boc group. Post-reaction, the solvent is evaporated under reduced pressure, yielding Boc-aminooxy acetic acid as a hygroscopic oil or low-melting solid.

Activation as PFP Ester

The carboxylic acid moiety of Boc-aminooxy acetic acid is activated using pentafluorophenol (PFP-OH) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in anhydrous dichloromethane (DCM) or acetonitrile. The reaction generates the PFP ester through a reactive O-acylisourea intermediate, with DMAP (4-dimethylaminopyridine) often added to catalyze the activation. The PFP ester’s electron-withdrawing fluorine atoms enhance its electrophilicity, making it ideal for aminolysis in peptide coupling.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Profiles

-

Boc Protection : Optimal yields (85–92%) are achieved in dioxane-water (4:1) at 25°C for 6–8 hours. Elevated temperatures (>35°C) risk Boc group decomposition, as di-tert-butyl dicarbonate liquefies above 22°C.

-

PFP Activation : Reactions in DCM proceed at 0–5°C to minimize side reactions, with warming to room temperature post-initial exotherm. Anhydrous conditions are mandatory to prevent hydrolysis of the PFP ester.

Catalysts and Equivalents

-

Boc Protection : Stoichiometric Boc anhydride (1.1–1.3 equivalents) ensures complete conversion, with excess base (e.g., NaOH) to maintain pH.

-

PFP Activation : Substoichiometric DMAP (0.1 equivalents) accelerates esterification, while PFP-OH (1.5 equivalents) drives the reaction to completion.

Purification and Crystallization Strategies

Isolation of Boc-Aminooxy Acetic Acid

Post-Boc protection, the oily residue is seeded with crystalline Boc-aminooxy acetic acid and slurried in hexane at −10°C to induce solidification. This method, adapted from Boc-amino acid crystallization protocols, avoids decomposition associated with prolonged heating.

Chromatographic Purification of PFP Ester

The crude PFP ester is purified via silica gel chromatography using ethyl acetate/hexane gradients (10–30% ethyl acetate). The product elutes as a single band, with removal of residual coupling agents and PFP-OH confirmed by TLC.

Table 1: Purification Methods and Outcomes

| Step | Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Seeding + Hexane Slurry | Hexane | 95–98 | 85–90 |

| PFP Ester Purification | Column Chromatography | Ethyl Acetate/Hexane | >99 | 70–75 |

Analytical Characterization

Spectroscopic Data

-

NMR : NMR (CDCl): δ 1.44 (s, 9H, Boc CH), 4.65 (s, 2H, OCHCO), 6.8–7.1 (m, 1H, PFP aromatic).

-

HPLC : Retention time = 12.3 min (C18 column, 70% acetonitrile/water), purity >99%.

Comparative Analysis of Industrial and Laboratory Methods

Laboratory-Scale Adaptations

Small-scale syntheses prioritize chromatographic purification over distillation, with yields sensitive to anhydrous conditions. Seed-induced crystallization, as in CN112661672A, ensures product stability without forming hygroscopic byproducts.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Bocaminooxy PFP acetate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form amide bonds, which is a crucial step in peptide synthesis.

Common Reagents and Conditions:

Reagents: Primary amines, bases like triethylamine, and organic solvents such as dichloromethane.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Major Products: The primary product formed from the reaction of this compound with primary amines is the corresponding amide, which is a key intermediate in peptide synthesis .

Scientific Research Applications

Bocaminooxy PFP acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bocaminooxy PFP acetate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the pentafluorophenyl ester group, which acts as an efficient leaving group, allowing for the formation of the amide bond under mild conditions . The compound targets primary amines in peptides and proteins, enabling the synthesis of complex biomolecules .

Comparison with Similar Compounds

Reactivity and Stability

Table 1: Comparison of Reactivity and Stability

- PFP vs. NHS Esters: The PFP ester in this compound exhibits higher electrophilicity than NHS esters, leading to faster reaction rates with amines. However, NHS esters are more prone to hydrolysis, limiting their utility in aqueous environments .

- PFP vs. TFP Esters : Tetrafluorophenyl (TFP) esters offer extended hydrolysis stability due to reduced electron-withdrawing effects compared to PFP. However, this comes at the cost of slower reaction kinetics .

Functional Group Specificity

This compound is unique in its dual functionality:

Aminooxy Group: Enables oxime ligation with carbonyl-containing molecules (e.g., glycoproteins with ketone tags), a reaction orthogonal to traditional amine-thiol couplings .

PFP Ester : Allows simultaneous activation for amine coupling, making it versatile for multi-step conjugations.

In contrast, compounds like 6-Maleimidocaproic acid PFP ester () prioritize thiol-specific reactivity via maleimide, lacking the aminooxy group for carbonyl targeting. Similarly, NHS-PEG8-maleimide combines NHS and maleimide groups but cannot participate in oxime ligation .

Chromatographic Behavior

The PFP group influences chromatographic separation. As noted in , PFP-containing stationary phases (e.g., ACQUITY UPLC HSS PFP Column) leverage π-π interactions and dipole-dipole effects for resolving halogenated compounds. This compound’s fluorinated aromatic ring may enhance retention on PFP columns compared to non-fluorinated analogs, aiding purification .

Limitations and Considerations

- Hydrolysis Sensitivity: While more stable than NHS esters, this compound still requires anhydrous storage to prevent premature hydrolysis.

- Cost and Synthesis : The fluorinated aromatic structure increases synthetic complexity and cost compared to NHS or maleimide derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Bocaminooxy PFP acetate, and what key spectral features should researchers prioritize?

- Methodological Answer : Utilize a combination of ¹⁹F NMR (to resolve signals from perfluorophenyl (PFP) groups), ¹H/¹³C NMR (to confirm Boc-protected aminooxy and acetate moieties), and high-resolution mass spectrometry (HRMS) (for molecular ion verification). For structural elucidation, prioritize the integration of fluorine-coupled splitting patterns in NMR and isotopic signatures in HRMS. Fluorinated compounds often exhibit distinct deshielding effects in NMR, as seen in perfluorinated analogs .

Q. What are the critical steps in the purification of this compound, particularly concerning its fluorinated moieties?

- Methodological Answer : Employ reverse-phase HPLC with fluorophilic stationary phases (e.g., C18 columns) to separate fluorinated byproducts. Alternatively, use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to exploit the compound’s low solubility due to perfluorinated groups. Ensure anhydrous conditions to prevent hydrolysis of the PFP ester .

Q. What are the documented stability profiles of this compound under different storage conditions?

- Methodological Answer : Store the compound in argon-purged, moisture-free environments at −20°C to minimize hydrolysis of the PFP ester. Degradation typically manifests as free aminooxy species (detected via TLC or LC-MS). Stability studies should include accelerated aging tests under varying humidity and temperature .

Advanced Research Questions

Q. In cross-coupling reactions utilizing this compound, how should experimental parameters be optimized to mitigate competing side reactions from the PFP group?

- Methodological Answer : Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and steric hindrance from fluorine atoms. Use low-temperature kinetics (0–5°C) to suppress undesired nucleophilic aromatic substitution at the PFP ring. Reference phosphinic acid analogs with perfluoroalkyl chains, where electronic effects dominate reactivity .

Q. How can computational chemistry approaches predict the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states for PFP ester hydrolysis or Boc deprotection. Molecular dynamics (MD) simulations can predict solvent interactions affecting solubility. Similar approaches were used in thermodynamic studies of fluorinated systems using the PFP theory .

Q. What methodological strategies address discrepancies in catalytic efficiency when using this compound in peptide ligation studies?

- Methodological Answer : Conduct kinetic profiling to distinguish between rate-limiting steps (e.g., acyl transfer vs. nucleophilic attack). Use isotopic labeling (e.g., ¹⁸O in the acetate group) to trace reaction pathways. Cross-validate results with orthogonal assays, as done in resolving atmospheric CO₂ measurement conflicts .

Q. How does the electronic influence of the PFP group impact the reactivity of this compound in comparison to non-fluorinated analogs?

- Methodological Answer : Perform Hammett analyses to quantify electron-withdrawing effects of fluorine atoms on reaction rates. Compare activation energies (via Arrhenius plots) with non-fluorinated esters. Studies on perfluorooctanesulfonate derivatives demonstrate significant electronic modulation .

Data Analysis & Contradiction Resolution

Q. What statistical frameworks are recommended for reconciling contradictory data on this compound’s solubility across studies?

- Methodological Answer : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature). Use meta-analysis tools to aggregate data from disparate sources, adjusting for methodological biases. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) can guide hypothesis refinement .

Tables for Quick Reference

| Common Degradation Pathways | Detection Method |

|---|---|

| PFP ester hydrolysis | LC-MS (loss of 166.01 Da fragment) |

| Boc deprotection | TLC (Rf shift in ninhydrin stain) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.